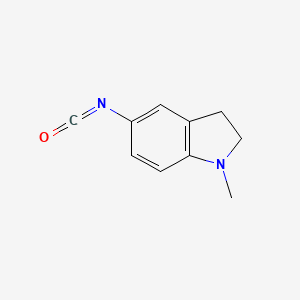

5-Isocyanato-1-methylindoline

Description

Overview of Isocyanate Chemistry and its Significance in Organic Synthesis

Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. wikipedia.org This group is highly electrophilic, making isocyanates valuable and versatile reagents in organic synthesis. wikipedia.orgresearchgate.net Their reactivity stems from the electrophilic carbon atom, which is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgnih.gov

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry, leading to the production of a vast array of polymeric materials such as foams, elastomers, and coatings. researchgate.netrsc.orgrsc.org Similarly, the reaction with amines yields urea (B33335) derivatives, a structural motif present in numerous pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The reaction with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide; this reaction is famously exploited in the production of polyurethane foams where CO2 acts as a blowing agent. wikipedia.org

The synthesis of isocyanates has traditionally been dominated by the phosgenation of amines. wikipedia.orgrsc.org However, due to the hazardous nature of phosgene (B1210022), significant research efforts are directed towards developing safer, phosgene-free synthetic routes. rsc.orgrsc.org Alternative methods include the Curtius rearrangement of acyl azides, the Lossen rearrangement of hydroxamic acids, and the Schmidt reaction of carboxylic acids. wikipedia.org More recent innovations focus on sustainable methods, such as the conversion of carbamates and the oxidation of isonitriles. rsc.orgorganic-chemistry.org

The significance of isocyanates in organic synthesis extends beyond polymer chemistry. They are crucial intermediates in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. rsc.orgrsc.org Their ability to readily form C-N bonds makes them indispensable building blocks for the construction of complex nitrogen-containing molecules.

The Indoline (B122111) Scaffold: Structural Characteristics and Research Importance

The indoline scaffold, a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring (pyrrolidine), is a prominent structural motif in a multitude of natural products and synthetic compounds with significant biological activity. ontosight.ainih.govresearchgate.net Its structure is essentially a hydrogenated version of the indole (B1671886) nucleus. researchgate.net This structural feature imparts a three-dimensional character that is often desirable for interaction with biological targets like enzymes and receptors. acs.org

The importance of the indoline scaffold is widely recognized in medicinal chemistry. nih.govresearchgate.net Indoline derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. ontosight.ainih.govontosight.ai The versatility of the indoline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. ontosight.aiacs.org This has led to the development of numerous indoline-containing drugs for treating a range of diseases, including cancer and cardiovascular conditions. nih.gov

Beyond its medicinal applications, the indoline scaffold is also finding use in materials science. ontosight.aiontosight.ai The electronic properties of indolines make them suitable components for the development of new materials such as conductive polymers and dyes. ontosight.ai Recent research has explored the use of indoline-based small molecules for creating light-activated responsive surfaces with tunable wettability. researchgate.net The synthesis of functionalized indolines is an active area of research, with methods such as the catalytic reduction of indoles and various cyclization strategies being continuously developed and refined. researchgate.netacs.orgnih.gov

Positioning 5-Isocyanato-1-methylindoline within the Landscape of Functionalized Heterocycles

This compound occupies a unique position within the vast landscape of functionalized heterocycles by combining the well-established reactivity of the isocyanate group with the privileged indoline scaffold. This strategic combination offers a powerful tool for synthetic chemists to create a diverse array of more complex molecules. The indoline portion of the molecule provides a rigid, three-dimensional framework that is a known pharmacophore, while the isocyanate group at the 5-position serves as a highly reactive handle for further chemical transformations.

The presence of the methyl group on the indoline nitrogen (N-1) differentiates it from unsubstituted indolines, potentially influencing its electronic properties and steric interactions. The isocyanate group, being a potent electrophile, can readily react with a wide variety of nucleophiles to form stable covalent bonds. This allows for the straightforward introduction of diverse functional groups and molecular fragments onto the indoline core, leading to the generation of libraries of novel compounds for screening in drug discovery and materials science applications.

The synthesis of functionalized indolines is a significant area of research, and the introduction of an isocyanate group provides a direct route to a range of derivatives. acs.orgchemrxiv.org For instance, reaction with alcohols would yield carbamate-linked indoline derivatives, while reaction with amines would produce urea-tethered indolines. These linkages are common in bioactive molecules and can influence properties such as solubility, bioavailability, and target binding. The reactivity of the isocyanate also allows for its participation in cycloaddition reactions, opening pathways to even more complex polycyclic systems. acs.org

The table below provides a summary of the key properties of this compound and its constituent functional groups.

| Feature | Description |

| Core Scaffold | Indoline |

| Key Functional Group | Isocyanate (-N=C=O) |

| Substitution | Methyl group at N-1, Isocyanate group at C-5 |

| CAS Number | 921938-71-8 chemexper.com |

| Molecular Formula | C10H10N2O chemexper.com |

| Molecular Weight | 174.20 g/mol chemexper.com |

| Reactivity Profile | The isocyanate group is highly electrophilic and reacts with a wide range of nucleophiles. |

| Potential Applications | Building block for pharmaceuticals, agrochemicals, and materials science. |

Current Research Gaps and Future Directions in Indoline Isocyanate Chemistry

While the individual chemistries of isocyanates and indolines are well-established, the specific area of indoline isocyanates, including this compound, presents several opportunities for further investigation. A significant portion of the existing literature focuses on the synthesis and applications of either isocyanates or indolines separately, with less emphasis on the unique chemistry and potential of molecules that combine both functionalities.

One of the primary research gaps is the limited exploration of the reactivity of the isocyanate group when directly attached to the indoline ring system. The electronic nature of the indoline scaffold could influence the reactivity of the isocyanate group compared to simpler aromatic or aliphatic isocyanates. Detailed kinetic and mechanistic studies are needed to quantify these effects and to understand how substituents on the indoline ring modulate the isocyanate's reactivity.

Furthermore, while the potential applications of this compound as a building block are conceptually clear, there is a lack of published research demonstrating its practical utility in the synthesis of complex target molecules with defined biological or material properties. Future research should focus on utilizing this compound in the synthesis of novel libraries of indoline derivatives and evaluating their efficacy in relevant biological assays or material science applications.

Another promising avenue for future research lies in the development of novel synthetic methods for accessing a wider variety of substituted indoline isocyanates. This would involve exploring different strategies for introducing the isocyanate functionality onto the indoline core, potentially through phosgene-free routes to enhance safety and sustainability. The development of asymmetric syntheses of chiral indoline isocyanates would also be of great interest, given the importance of stereochemistry in drug action.

Finally, the investigation of the polymerization potential of di- or poly-functionalized indoline isocyanates could lead to the development of novel polymers with unique thermal, optical, or mechanical properties, leveraging the inherent characteristics of the indoline scaffold.

The table below summarizes the current research gaps and suggests future research directions.

| Research Area | Current Gaps | Future Directions |

| Reactivity Studies | Limited data on the specific reactivity of the isocyanate group on the indoline scaffold. | - Detailed kinetic and mechanistic studies. - Investigation of the electronic effects of the indoline ring on isocyanate reactivity. |

| Synthetic Applications | Lack of demonstrated use in the synthesis of complex, functional molecules. | - Synthesis of libraries of novel indoline derivatives. - Evaluation of these derivatives in biological and materials science contexts. |

| Synthetic Methodology | Limited diversity of available substituted indoline isocyanates. | - Development of new, safer synthetic routes to indoline isocyanates. - Exploration of asymmetric syntheses of chiral indoline isocyanates. |

| Polymer Chemistry | Unexplored potential of indoline-based polyisocyanates. | - Synthesis and characterization of novel polymers derived from indoline isocyanates. - Investigation of the properties of these new materials. |

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-1-methyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVXJDYCNQFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640301 | |

| Record name | 5-Isocyanato-1-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-71-8 | |

| Record name | 5-Isocyanato-1-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylindolin-5-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Routes to 5 Isocyanato 1 Methylindoline and Analogous Indoline Isocyanates

Precursor Synthesis: Functionalization of the Indoline (B122111) Ring System

The journey towards 5-isocyanato-1-methylindoline begins with the synthesis and selective functionalization of the 1-methylindoline (B1632755) core. This foundational stage is critical for positioning the necessary precursors for the eventual isocyanate group installation.

Synthesis of 1-Methylindoline and its Derivatives

The synthesis of 1-methylindoline can be achieved through various established methods. A common approach involves the N-methylation of indole (B1671886) followed by the reduction of the indole ring. For instance, indole can be treated with reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base to yield 1-methylindole. guidechem.comorgsyn.org Subsequent reduction of 1-methylindole, often accomplished using reducing agents like sodium cyanoborohydride or through catalytic hydrogenation, affords the desired 1-methylindoline.

Alternative synthetic strategies for 1-methylindole, the precursor to 1-methylindoline, have also been reported. These include the reaction of the α-methylphenylhydrazone of pyruvic acid, and the treatment of indole with methyl p-toluenesulfonate and anhydrous sodium carbonate. orgsyn.org The choice of method often depends on the desired scale, available starting materials, and required purity of the final product.

The synthesis of 1-amino-2-methylindoline, a related derivative, has been described involving the nitrosation of 2-methylindoline (B143341) followed by reduction. prepchem.com This highlights the versatility of the indoline scaffold for further functionalization.

Regioselective Introduction of Pre-functional Groups at the 5-Position

With the 1-methylindoline core in hand, the next crucial step is the regioselective introduction of a functional group at the 5-position, which will serve as a handle for the subsequent isocyanate installation. Directing a substituent to the C5 position of the indole or indoline ring is a key synthetic challenge.

One effective strategy is the direct C5-iodination of indoles, which can be achieved under mild, metal-free conditions. rsc.org The resulting 5-iodo-1-methylindoline can then be converted to a variety of other functional groups, such as an amino group, through standard cross-coupling reactions. The synthesis of 5-aminoindole (B14826) derivatives has been reported, which can serve as direct precursors for isocyanate formation. dergipark.org.tr For instance, the synthesis of 5-amino-1-methylquinolinium (B14899983) highlights the accessibility of amino-functionalized aromatic systems. nih.gov

Computational studies have shed light on the factors governing the regioselectivity of functionalization on the indole ring. For instance, in the copper-catalyzed alkylation of indoles, the C5 position can be selectively functionalized. nih.gov Mechanistic investigations have shown that the electronic properties of the indole ring and the nature of the directing group can influence the site of substitution. nih.gov

Methodologies for Isocyanate Group Installation on Indoline Scaffolds

The conversion of a pre-functionalized 1-methylindoline, typically 5-amino-1-methylindoline, into the target this compound can be accomplished through several distinct methodologies. These range from classical phosgenation to safer, non-phosgene alternatives and elegant rearrangement reactions.

Classical Phosgenation and Non-Phosgene Alternatives

The traditional and most direct method for converting a primary amine to an isocyanate is through phosgenation. This involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. While highly effective, the extreme toxicity of phosgene has driven the development of numerous non-phosgene alternatives. ionike.comacs.orggoogle.com

Non-phosgene routes to isocyanates are gaining prominence due to their improved safety profiles. acs.orgnih.gov These methods often involve the carbonylation of amines or nitro compounds. Some of the key non-phosgene strategies include:

Reductive Carbonylation of Nitro Compounds: This approach directly converts a nitro group to an isocyanate using carbon monoxide as the carbonyl source in the presence of a catalyst. acs.orgdigitellinc.com

Oxidative Carbonylation of Amines: Primary amines can be carbonylated in the presence of an oxidant and a suitable catalyst to yield isocyanates. ionike.com

Dimethyl Carbonate (DMC) Method: DMC serves as a green and effective carbonylating agent for the synthesis of carbamates from amines. These carbamates can then be thermally decomposed to the corresponding isocyanates. acs.orgnih.gov

Urea (B33335) Method: This process utilizes urea as a safe and inexpensive source of the carbonyl group. Amines react with urea to form carbamates, which are subsequently converted to isocyanates. nih.gov

| Method | Starting Material | Carbonyl Source | Key Intermediates | Advantages | Challenges |

|---|---|---|---|---|---|

| Reductive Carbonylation | Nitro Compound | Carbon Monoxide (CO) | - | Direct conversion | Toxicity of CO, high pressure |

| Oxidative Carbonylation | Primary Amine | Carbon Monoxide (CO) | - | Avoids nitro compounds | Requires an oxidant, catalyst separation |

| Dimethyl Carbonate (DMC) | Primary Amine | Dimethyl Carbonate | Carbamate (B1207046) | Green reagent, mild conditions for carbamate formation | Requires thermal decomposition of carbamate |

| Urea Method | Primary Amine | Urea | Carbamate | Inexpensive and safe carbonyl source | Requires thermal decomposition of carbamate |

Rearrangement Reactions (e.g., Curtius, Lossen, Hofmann)

A family of powerful name reactions provides access to isocyanates through the rearrangement of various carboxylic acid derivatives. These reactions are often characterized by their high yields and tolerance of a wide range of functional groups.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. masterorganicchemistry.comnih.govwikipedia.org The acyl azide is typically prepared from a carboxylic acid. The resulting isocyanate can be trapped with various nucleophiles to yield amines, carbamates, or ureas. organic-chemistry.orgnih.govrsc.org This method is widely used in the synthesis of complex molecules due to its mild conditions. nih.gov

Lossen Rearrangement: In the Lossen rearrangement, a hydroxamic acid or its derivative is converted to an isocyanate. unacademy.comwikipedia.orgslideshare.netlscollege.ac.in The reaction is typically carried out by treating an O-acyl, O-sulfonyl, or O-phosphoryl derivative of a hydroxamic acid with a base. unacademy.comslideshare.net This method offers the advantage of proceeding under mild conditions without the need for strong bases or high temperatures. slideshare.net Recent advancements have shown that the reaction can be initiated by nitriles and is "pseudo-catalytic" in the isocyanate product. acs.org

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgjove.com The reaction is typically carried out by treating the amide with bromine and a strong base. The intermediate isocyanate is then hydrolyzed to the amine. wikipedia.orgchemistrysteps.com The isocyanate can also be trapped with alcohols to form carbamates.

| Reaction | Starting Material | Key Reagents | Intermediate | Byproducts |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl Azide | Heat or Light | Isocyanate | Nitrogen Gas (N₂) |

| Lossen Rearrangement | Hydroxamic Acid Derivative | Base | Isocyanate | Carboxylate Anion |

| Hofmann Rearrangement | Primary Amide | Bromine, Base | Isocyanate | Carbon Dioxide (CO₂) (upon hydrolysis) |

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for achieving high yields and purity of this compound. For non-phosgene routes, the choice of catalyst is critical. For instance, in the synthesis of carbamates from amines and dimethyl carbonate, various metal catalysts have been explored to enhance reaction rates and selectivity. acs.orgresearchgate.net The development of efficient catalyst systems, such as single-component metal catalysts (e.g., zinc) or composite catalysts, is a key area of research to improve the yield of isocyanates from carbamate thermal decomposition. nih.govresearchgate.net

Scalability Considerations for Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough evaluation of the scalability of potential synthetic routes. Key factors influencing the selection of a manufacturing process include reagent toxicity, reaction conditions, process safety, atom economy, and purification requirements. Two primary strategies are considered for the synthesis of isocyanates: traditional phosgenation and non-phosgene alternatives, with the Curtius rearrangement being a notable example of the latter.

Phosgenation Route: Industrial Standard with Significant Hazards

The reaction of a primary amine with phosgene (COCl₂) is the most established industrial method for producing isocyanates. organic-chemistry.orgrsc.org For this compound, this would involve the phosgenation of 5-amino-1-methylindoline. The process is typically conducted in two stages: a "cold" phosgenation to form the intermediate carbamoyl (B1232498) chloride and an amine hydrochloride, followed by a "hot" phosgenation to convert these intermediates into the final isocyanate. rsc.org

While effective, the scalability of this route is fraught with challenges, primarily due to the extreme toxicity of phosgene gas. ionike.com This necessitates specialized infrastructure, stringent safety protocols, and significant capital investment to handle and contain this hazardous material, which can be a barrier for producing specialty chemicals like substituted indoline isocyanates. ebrary.net Furthermore, the process generates two equivalents of corrosive hydrogen chloride (HCl) gas for each isocyanate group formed, requiring robust materials of construction and an effective scrubbing or recycling system. google.com

Table 1: Comparison of Phosgenation Process Parameters

| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation |

| Operating Temperature | Low to moderate (up to 240°C) rsc.org | High (300°C or higher) |

| Pressure | Variable, can be operated at different pressures google.com | Typically near normal pressure |

| State of Amine | Dissolved in an inert solvent | Vaporized |

| Key Challenges | Solvent handling and recovery, byproduct management (HCl) | High energy input, potential for side reactions at high temperatures |

| Suitability | High boiling point amines | Volatile amines |

Non-Phosgene Routes: Safer, More Scalable Alternatives

Growing safety and environmental concerns have driven the development of non-phosgene routes for isocyanate synthesis. ionike.com These methods avoid the use of highly toxic reagents and often proceed under milder conditions, making them attractive for scalable production.

The Curtius Rearrangement: A Promising Route for Heterocyclic Isocyanates

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. wikipedia.orgnih.gov This reaction is particularly well-suited for the synthesis of functionalized aromatic and heterocyclic isocyanates like this compound. ebrary.netnih.gov The starting material would be 1-methylindoline-5-carboxylic acid.

The key advantages of the Curtius rearrangement in a scalability context are:

Avoidance of Phosgene: This is the most significant advantage, eliminating the associated hazards and infrastructure costs. ebrary.net

Mild Reaction Conditions: The rearrangement can often be performed at moderate temperatures, reducing energy consumption and minimizing side reactions. wikipedia.org

Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, which is crucial when synthesizing complex molecules. nih.gov

High Purity: The primary byproduct is nitrogen gas, which is easily removed, simplifying purification. wikipedia.org

However, a critical scalability consideration is the use of acyl azides, which can be explosive. ebrary.net The development of safe, continuous-flow processes or one-pot procedures where the acyl azide is generated and rearranged in situ without isolation is crucial for industrial-scale application. Modern protocols often utilize reagents like diphenylphosphoryl azide (DPPA) to facilitate a safer, one-pot conversion from the carboxylic acid.

Table 2: Scalability Analysis of Curtius Rearrangement vs. Phosgenation

| Feature | Phosgenation | Curtius Rearrangement |

| Primary Reagent | Phosgene (highly toxic gas) | Carboxylic acid derivatives (e.g., acyl azides) |

| Key Hazard | Extreme toxicity, corrosivity (B1173158) of HCl | Potential explosivity of azide intermediates |

| Byproducts | Hydrogen Chloride (corrosive) | Nitrogen gas (inert) |

| Reaction Conditions | Often harsh (high temp/pressure) | Generally mild to moderate temperatures wikipedia.org |

| Infrastructure | Specialized containment facilities required | Standard chemical reactors (flow chemistry preferred for safety) |

| Applicability | Broad, industry standard | Excellent for specialty and functionalized isocyanates nih.gov |

Other Non-Phosgene Methods

Elucidating the Chemical Reactivity and Transformative Potential of 5 Isocyanato 1 Methylindoline

Nucleophilic Addition Reactions at the Isocyanato Moiety

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of polyurethane chemistry and is equally important for the derivatization of molecules like 5-Isocyanato-1-methylindoline.

Formation of Urea (B33335) and Carbamate (B1207046) Derivatives with Various Nucleophiles (e.g., amines, alcohols)

The most characteristic reaction of isocyanates is their addition reaction with compounds containing active hydrogen atoms, such as primary and secondary amines, and alcohols.

The reaction of this compound with primary or secondary amines proceeds readily to form substituted urea derivatives. This reaction is typically rapid and exothermic, often requiring no catalyst. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to the isocyanate nitrogen, resulting in a stable urea linkage.

Similarly, in the presence of a suitable catalyst or at elevated temperatures, alcohols add across the N=C bond of the isocyanate to yield carbamate derivatives. This reaction is fundamental in the synthesis of polyurethanes. For small-molecule synthesis, the reaction provides a reliable method for linking the indoline (B122111) scaffold to other molecules via a carbamate bridge. The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction rate.

Below is a table summarizing representative nucleophilic addition reactions at the isocyanato moiety of an aryl isocyanate, illustrating the expected outcomes for this compound.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions | Representative Yield |

| Primary Amine | Aniline | N,N'-Disubstituted Urea | Aprotic solvent (e.g., THF, CH₂Cl₂), Room Temp | >90% |

| Secondary Amine | Diethylamine | N,N,N'-Trisubstituted Urea | Aprotic solvent, Room Temp to mild heating | >90% |

| Primary Alcohol | Methanol | N-Aryl Carbamate | Aprotic solvent, catalyst (e.g., DBTDL) or heat | 85-95% |

| Phenol | Phenol | O,N-Diaryl Carbamate | Higher temperature, basic catalyst | 70-90% |

Investigation of Selective Amidation Reactions

While the reaction of isocyanates with amines yields ureas, the formation of a traditional amide bond (R-CO-NH-R') from an isocyanate requires a different strategy. One such method involves the reaction of an isocyanate with a carboxylic acid. This reaction proceeds through an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate, which upon heating, decarboxylates to form the corresponding amide. This provides a pathway to link the 1-methylindoline (B1632755) core to an acyl group via a nitrogen atom.

The reaction is typically performed by treating the carboxylic acid with a hindered base to form the carboxylate salt, which then acts as the nucleophile, attacking the isocyanate. This method is notable for its atom economy, with carbon dioxide as the only byproduct. The reaction is compatible with a variety of functional groups, including hydroxyl groups and common amine protecting groups like Fmoc and Boc.

Cycloaddition Chemistry of the Isocyanato Group

The cumulative double bonds within the isocyanate functionality allow it to participate in various pericyclic reactions, notably cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereocontrolled manner.

[2+2] and [3+2] Cycloadditions for Constructing Nitrogen-Containing Heterocycles

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams (2-azetidinones). This reaction is often catalyzed and proceeds through a stepwise mechanism involving a zwitterionic intermediate, especially with highly reactive isocyanates like chlorosulfonyl isocyanate. For aryl isocyanates such as this compound, these reactions may require thermal or catalytic activation. The resulting β-lactam ring is a key structural motif in many antibiotic compounds.

Furthermore, isocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, reaction with azomethine ylides generates substituted imidazolidinone or oxazolidinone rings, depending on the dipole and reaction conditions. Another important 1,3-dipole is the nitrile oxide, which reacts with the C=N bond of the isocyanate to produce 1,2,4-oxadiazole (B8745197) derivatives. These cycloaddition strategies offer efficient routes to complex five-membered nitrogen-containing heterocycles appended to the indoline core.

The table below outlines potential cycloaddition reactions involving an aryl isocyanate.

| Cycloaddition Type | Reactant Partner | Heterocyclic Product |

| [2+2] | Electron-rich Alkene (e.g., Enamine) | β-Lactam |

| [3+2] | Azomethine Ylide | Imidazolidinone |

| [3+2] | Nitrile Oxide | 1,2,4-Oxadiazol-5-one derivative |

| [2+2+2] | Allene (2 molecules of isocyanate) | Dihydropyrimidine-2,4-dione |

Reactivity Profiling of the Indoline Core in the Presence of the Isocyanate Functionality

The indoline ring system, while formally a dihydroindole, retains aromatic character in its benzene (B151609) portion. The reactivity of this ring towards further functionalization is influenced by the existing substituents: the N-methyl group and the C5-isocyanate group.

Exploration of Further Functionalization on the Indoline Ring

The 1-methylindoline core is susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair is part of the dihydro-pyrrole ring but still exerts a strong activating, ortho-, para-directing effect on the benzene ring. In 1-methylindoline, the positions ortho (C7) and para (C5) to the nitrogen are activated.

In this compound, the C5 position is already substituted. The isocyanate group is an electron-withdrawing and deactivating group, which would disfavor electrophilic attack. However, the powerful activating effect of the indoline nitrogen at the C7 position (ortho to the nitrogen) is expected to dominate, directing further electrophilic substitution preferentially to this site.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C7 position, provided that the reaction conditions are controlled to avoid unwanted reactions with the isocyanate moiety. For instance, strong acidic conditions used in some electrophilic substitutions could protonate or hydrolyze the isocyanate. Thus, milder conditions or protection of the isocyanate group might be necessary to achieve selective functionalization of the indoline ring. Recent advances in C-H functionalization, often utilizing transition metal catalysis, provide powerful methods for introducing new substituents at specific positions like C7, even in complex molecules.

Stereochemical Aspects of Reactions Involving the Indoline Scaffold

The indoline scaffold is a prevalent structural motif in numerous bioactive compounds and pharmaceuticals. dicp.ac.cnekb.eg The stereochemistry of this heterocyclic system plays a crucial role in its biological activity and chemical reactivity. When the indoline ring is substituted, particularly at the C2 and C3 positions, it can possess stereogenic centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of substituents on the indoline ring profoundly influences the stereochemical outcome of reactions involving appended functional groups, such as the isocyanate at the 5-position in this compound.

The synthesis of chiral indolines is a well-established field, with asymmetric hydrogenation of indoles being one of the most direct methods. dicp.ac.cnresearchgate.netrsc.org Palladium-catalyzed asymmetric hydrogenation, for instance, can convert in situ generated indoles into optically active indolines with high enantioselectivity (up to 96% ee). dicp.ac.cnrsc.org Similarly, enantioselective copper-catalyzed hydroamination has been used to synthesize chiral 2-methylindolines. nih.gov The presence of a pre-existing stereocenter on the indoline ring, for example at the C2 or C3 position, will dictate the facial selectivity of incoming reagents.

In the context of this compound, if the scaffold is chiral, a nucleophilic attack on the isocyanate group will likely proceed with diastereoselectivity. The existing stereocenter(s) can sterically hinder one face of the molecule, directing the nucleophile to the more accessible face of the planar isocyanate group. This substrate-controlled stereoselectivity is a fundamental principle in asymmetric synthesis. For instance, the reaction of a chiral 2-substituted-5-isocyanato-1-methylindoline with an alcohol to form a carbamate would likely result in an unequal mixture of diastereomeric products. The degree of selectivity would depend on the size and nature of the substituent at the stereocenter and the reaction conditions.

The table below illustrates hypothetical diastereomeric ratios (d.r.) for the reaction of a chiral 2-substituted indoline isocyanate with a generic nucleophile, demonstrating the directing effect of the C2-substituent.

Table 1: Hypothetical Diastereoselectivity in Nucleophilic Addition to Chiral this compound

| C2-Substituent (in a Chiral Indoline) | Nucleophile | Solvent | Hypothetical Diastereomeric Ratio (d.r.) |

| Methyl | Methanol | Toluene | 75:25 |

| Phenyl | Benzylamine | Dichloromethane | 85:15 |

| Isopropyl | Water | Tetrahydrofuran | 90:10 |

| tert-Butyl | Phenol | Acetonitrile | >95:5 |

These hypothetical data underscore that as the steric bulk of the directing group at the C2 position increases, the facial selectivity of the nucleophilic attack on the C5-isocyanate is enhanced, leading to a higher diastereomeric ratio.

Catalytic Approaches to Enhance Reactivity and Selectivity

Catalysis is instrumental in modern organic synthesis for enhancing reaction rates and controlling selectivity. For a molecule like this compound, catalytic methods can be employed to activate the isocyanate group, functionalize the indoline core, and control the stereochemical outcome of transformations.

Lewis Acid Catalysis in Isocyanate Reactions

Lewis acids are effective catalysts for activating isocyanates toward nucleophilic attack. The isocyanate group, while electrophilic, may require activation to react with weak nucleophiles or to accelerate reactions. A Lewis acid coordinates to the oxygen or nitrogen atom of the isocyanate, withdrawing electron density and increasing the electrophilicity of the central carbon atom.

Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and boron trichloride (B1173362) (BCl₃), have been shown to be effective catalysts for the amidation of indoles with isocyanates. cardiff.ac.ukrsc.org In these reactions, the Lewis acid activates the isocyanate, facilitating the attack by the nucleophilic indole (B1671886) ring. For this compound, a similar strategy could be used to promote its reaction with various nucleophiles. For example, the addition of alcohols, amines, or even carbon nucleophiles to the isocyanate functionality can be significantly accelerated.

The choice of Lewis acid and reaction conditions can influence the outcome and efficiency of the reaction. Stronger Lewis acids may provide greater rate enhancement but could also lead to side reactions.

Table 2: Potential Lewis Acid Catalysts for Activation of this compound

| Lewis Acid Catalyst | Potential Nucleophile | Plausible Product Type | Key Advantages |

| B(C₆F₅)₃ | N-Methylaniline | Urea derivative | High efficiency, mild conditions. cardiff.ac.uk |

| BCl₃ | 2-Propanol | Carbamate derivative | Near quantitative yields reported for similar reactions. rsc.org |

| ZnCl₂ | Thiophenol | Thiocarbamate derivative | Can mediate cycloaddition reactions. nih.govacs.org |

| Sc(OTf)₃ | Water | Unstable carbamic acid | Effective in low catalytic loadings. |

The mechanism involves the formation of a Lewis acid-isocyanate adduct, which is then attacked by the nucleophile. Subsequent dissociation of the catalyst regenerates the active species, completing the catalytic cycle. This approach offers a mild and efficient way to synthesize a variety of urea, carbamate, and thiocarbamate derivatives from this compound.

Transition Metal Catalysis for Indoline-Isocyanate Transformations

Transition metal catalysis offers a versatile platform for a wide range of transformations, including C-H activation, cross-coupling, and cycloaddition reactions, which can be applied to functionalize the indoline-isocyanate scaffold. mdpi.comnih.gov Various metals, including palladium, rhodium, cobalt, and copper, are known to catalyze reactions involving indoline and isocyanate moieties. nih.govresearchgate.netnih.govnih.gov

Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be employed to introduce substituents at various positions of the indoline ring of this compound, assuming a suitable leaving group (e.g., a halide) is also present on the ring. researchgate.net Furthermore, transition metals can catalyze the diarylation of isocyanides, a related functional group, to form ketimines. nih.gov A similar transformation involving isocyanates could potentially be developed.

Rhodium and cobalt complexes are known to catalyze C-H activation, allowing for the direct functionalization of C-H bonds. nih.gov This could enable the introduction of functional groups at the C4, C6, or C7 positions of the this compound core. For instance, cobalt(III)-catalyzed C-H bond amidation with isocyanates has been demonstrated for other aromatic systems, providing a direct route to amide products. nih.gov

Transition metals are also adept at catalyzing cycloaddition reactions. The reaction of isocyanates with various partners in the presence of a transition metal catalyst can lead to the formation of diverse heterocyclic structures.

Table 3: Potential Transition Metal-Catalyzed Transformations for this compound

| Catalyst System | Reaction Type | Potential Reactant | Potential Product |

| Pd(PPh₃)₄ / Base | Suzuki Cross-Coupling | Arylboronic acid (on a halo-indoline precursor) | Aryl-substituted indoline isocyanate |

| [RhCp*Cl₂]₂ | C-H Functionalization | Alkene | Alkenylated indoline isocyanate |

| [Co(TPP)] | Carbene/Nitrene Insertion | Ethyl diazoacetate | Functionalization of the indoline ring. researchgate.net |

| CuI / Ligand | Domino Amidation/Cyclization | (on a suitable precursor) | Synthesis of the indoline ring itself. nih.gov |

These catalytic strategies significantly broaden the synthetic utility of this compound, enabling not only reactions at the isocyanate group but also selective modifications of the indoline framework, thereby providing access to a wide array of complex and potentially bioactive molecules.

Exploration of Derivatives and Advanced Analogues of 5 Isocyanato 1 Methylindoline

Structural Modifications at the Isocyanato Group

The isocyanate functional group (–N=C=O) is the primary site of reactivity in 5-Isocyanato-1-methylindoline, characterized by the electrophilic nature of its central carbon atom. researchgate.net This makes it highly susceptible to attack by a wide range of nucleophiles, providing a straightforward method for derivatization. wikipedia.org The most common transformations involve reactions with alcohols and amines to form stable carbamate (B1207046) and urea (B33335) linkages, respectively. organic-chemistry.orgnih.gov

The reaction with an alcohol (R'-OH) proceeds via nucleophilic addition of the alcohol's oxygen atom to the isocyanate's carbonyl carbon. This process yields a carbamate derivative, as illustrated in the general reaction below. Similarly, primary (R'-NH2) or secondary (R'R''NH) amines react readily with the isocyanate to form substituted ureas. commonorganicchemistry.com These reactions are typically efficient and can be performed under mild conditions, often without the need for a catalyst. commonorganicchemistry.comresearchgate.net

These fundamental reactions allow for the introduction of a vast array of chemical functionalities onto the indoline (B122111) scaffold, dictated by the choice of the reacting alcohol or amine. This strategy is instrumental in modifying the physicochemical properties of the parent molecule.

Table 1: Examples of Derivatives from Isocyanate Group Reactions This table is illustrative and provides a general representation of possible derivatives based on standard isocyanate reactivity.

| Nucleophile | Reagent Example | Resulting Linkage | Derivative Class |

|---|---|---|---|

| Primary Alcohol | Ethanol | Carbamate | Ethyl (1-methylindolin-5-yl)carbamate |

| Secondary Amine | Diethylamine | Urea | 1,1-Diethyl-3-(1-methylindolin-5-yl)urea |

Diversification of the Indoline Moiety: N-Substitutions and Ring Saturations

While the isocyanate group offers a primary route for diversification, the indoline core itself presents further opportunities for structural modification. These changes can significantly influence the molecule's three-dimensional shape and electronic properties.

N-Substitutions: The starting compound features a methyl group at the N-1 position of the indoline ring. Synthetic strategies can be employed to replace this methyl group with a wide variety of other substituents. This is typically achieved by starting with a different N-substituted indoline precursor before the introduction of the isocyanate functionality. For instance, using N-benzylindoline or N-phenylindoline as the initial material would lead to analogues with different steric and electronic profiles at the nitrogen atom. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry contexts. acs.orgsemanticscholar.org

Hybrid Molecules Incorporating Other Bioactive Scaffolds

A sophisticated strategy in drug design and molecular sciences is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores or bioactive scaffolds. nih.govnih.gov This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine the desired properties of their constituent parts. nih.gov this compound is an excellent platform for this purpose, as its isocyanate group can act as a chemical linker to connect the indoline moiety to another bioactive molecule that possesses a nucleophilic handle (such as a hydroxyl or amino group). rsc.org

For example, a known therapeutic agent with a free amine group can be reacted with this compound to form a new, larger hybrid molecule connected by a stable urea bridge. This modular approach allows for the systematic combination of different structural motifs to explore new chemical space and potentially discover compounds with novel or enhanced activities. researchgate.netmdpi.com

Table 2: Conceptual Examples of Hybrid Molecules This table illustrates the concept of creating hybrid molecules by linking this compound with other bioactive scaffolds.

| Bioactive Scaffold Class | Linking Functional Group | Resulting Hybrid Structure | Potential Application Area |

|---|---|---|---|

| Quinolines | Amine | Indoline-urea-quinoline | Medicinal Chemistry |

| Piperidines | Alcohol | Indoline-carbamate-piperidine | CNS Research |

Design and Synthesis of Compound Libraries for Screening Applications

The principles of combinatorial chemistry are often applied to generate large collections, or "libraries," of related compounds for high-throughput screening. nih.gov The reliable and efficient reactivity of the isocyanate group makes this compound an ideal building block for the parallel synthesis of such libraries. nih.gov

In this process, the core scaffold (this compound) is reacted with a diverse set of building blocks, such as a collection of commercially available amines or alcohols, in a spatially segregated format (e.g., a 96-well plate). This allows for the rapid and systematic production of hundreds or thousands of unique urea and carbamate derivatives. Each compound in the library represents a distinct structural variation, enabling a broad exploration of the chemical space around the indoline core. nih.gov

The resulting libraries can then be screened against biological targets (such as enzymes or receptors) to identify "hit" compounds with a desired activity. The design of these libraries is often guided by computational methods to maximize diversity and target relevance. nih.govspringernature.com This strategy accelerates the discovery process by efficiently mapping structure-activity relationships and identifying promising lead compounds for further development. nih.gov

Advanced Mechanistic Investigations and Computational Chemical Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in mechanistic organic chemistry. mdpi.com DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying the reaction pathways of complex molecules like indole (B1671886) derivatives.

The reaction of indoles with isocyanates has been the subject of detailed DFT investigations, which shed light on the plausible mechanistic pathways. rsc.orgcardiff.ac.uk A key aspect of these studies is the identification and characterization of transition states, which are the energetic maxima along a reaction coordinate. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

For instance, in the borane-catalyzed N-carboxamidation of 1H-indole with phenyl isocyanate, DFT calculations at the SMD/M06-2X/def2-TZVP//SMD/M06-2X/6-31G(d) level of theory have been employed to map out the complete energy profile. cardiff.ac.uk These studies reveal a stepwise mechanism involving the formation of an initial adduct between the indole, the isocyanate, and the catalyst, followed by nucleophilic attack and subsequent rearrangement to the final product. The calculated free energies (ΔG) and potential energies (ΔE) provide a quantitative picture of the reaction's feasibility.

Table 1: Illustrative Energy Profile for a Catalyzed Indole-Isocyanate Reaction (Hypothetical Data based on similar systems)

| Step | Species | Relative Free Energy (kcal/mol) | Relative Potential Energy (kcal/mol) |

| 1 | Reactants (Indole + Isocyanate + Catalyst) | 0.0 | 0.0 |

| 2 | Pre-reaction Complex | -5.2 | -15.8 |

| 3 | Transition State 1 (TS1) | +21.9 | +8.7 |

| 4 | Intermediate | -11.0 | -26.5 |

| 5 | Transition State 2 (TS2) | +15.4 | +2.1 |

| 6 | Product Complex | -3.8 | -22.1 |

| 7 | Products | -10.5 | -25.0 |

This interactive table is based on data from analogous systems and serves to illustrate the type of information obtained from DFT calculations. rsc.orgcardiff.ac.uk

The choice of solvent can profoundly influence the kinetics and thermodynamics of a reaction. ucsb.edu Computational models can account for these effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., using the SMD model), or explicitly, by including individual solvent molecules in the calculation. rsc.org

Theoretical studies on the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates have highlighted the crucial role of the solvent. rsc.org Calculations demonstrated that solvents like DMSO, THF, and acetone (B3395972) can act as proton-transfer shuttles, significantly lowering the activation energy barrier for the reaction compared to the gas phase. The electron-donating ability of the solvent was identified as a key factor influencing its catalytic activity, with stronger electron-donating solvents leading to lower energy barriers. rsc.org This underscores the importance of considering the solvent environment in any predictive modeling of reactions involving 5-isocyanato-1-methylindoline.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. researchgate.netnih.gov MD simulations treat molecules as dynamic entities, allowing for the observation of bond rotations, ring puckering, and interactions with surrounding molecules. researchgate.net

For a molecule like this compound, MD simulations could be used to:

Determine the preferred conformations of the indoline (B122111) ring and the orientation of the isocyanate group.

Analyze the flexibility of the molecule and identify low-energy conformational interconversions.

Simulate the interaction of the molecule with solvent molecules or other reactants, providing insights into the initial steps of a chemical reaction. mdpi.com

MD simulations on various indole derivatives have been successfully employed to study their dynamic behavior and interactions with biological targets. mdpi.comnih.gov These studies often involve analyzing trajectories to identify stable conformations and key intermolecular interactions, such as hydrogen bonds and π-stacking. mdpi.com

Predicting Reactivity and Selectivity through Computational Modeling

One of the major goals of computational chemistry is to predict the outcome of a reaction, including its feasibility, rate, and selectivity (chemo-, regio-, and stereoselectivity). colab.wsrsc.org For this compound, a key question would be the regioselectivity of its reactions, given the multiple potentially reactive sites on the indoline ring.

Computational studies on indolynes (reactive intermediates derived from indoles) have shown that the regioselectivity of nucleophilic attack can be predicted by analyzing the distortion of the aryne bond. nih.govescholarship.org DFT calculations (e.g., at the B3LYP/6-31G* level) can be used to determine the geometry of the indolyne, and the terminus of the aryne that is more distorted (flatter) is typically the preferred site of nucleophilic attack. nih.govescholarship.org This distortion/interaction model has been successfully applied to a variety of substituted benzynes and indolynes, demonstrating the predictive power of computational methods. escholarship.org

Table 2: Predicted vs. Experimental Regioselectivity for Nucleophilic Addition to a Substituted 4,5-Indolyne (Illustrative Data)

| Nucleophile | Predicted Major Regioisomer | Experimental Major Regioisomer | Predicted Ratio | Experimental Ratio |

| MeNH₂ | C4-adduct | C4-adduct | 85:15 | 80:20 |

| PhSNa | C4-adduct | C4-adduct | 90:10 | 88:12 |

| LiOtBu | C4-adduct | C4-adduct | 75:25 | 72:28 |

This interactive table is based on findings for analogous indolyne systems and illustrates the correlation between computational predictions and experimental outcomes. nih.govnih.gov

Correlation of Theoretical Predictions with Experimental Observations

The ultimate validation of any computational model lies in its ability to accurately reproduce and predict experimental results. nih.govresearchgate.net In the field of indole chemistry, numerous studies have demonstrated a strong correlation between theoretical predictions and experimental observations.

For example, DFT calculations on the BCl₃-catalyzed reaction of 1H-indole with phenyl isocyanate not only elucidated the most plausible reaction pathway but also correctly predicted the observed N-carboxamidation product over other potential isomers. rsc.orgcardiff.ac.uk The calculated energy barriers were consistent with the experimental conditions required for the reaction to proceed. Similarly, computational predictions of regioselectivity in indolyne reactions have shown excellent agreement with experimentally determined product ratios. nih.govnih.gov This synergy between theory and experiment is crucial for developing a deep and predictive understanding of chemical reactivity.

State of the Art Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 5-Isocyanato-1-methylindoline. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the molecule and its fragments. frontiersin.org This capability is crucial for distinguishing the target compound from potential isobaric impurities—compounds that have the same nominal mass but different elemental formulas. lcms.cz

When subjected to ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the this compound molecule will form a molecular ion. The precise mass of this ion is measured to confirm its elemental formula, C₁₀H₁₀N₂O.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation is expected to occur at chemically logical sites. Key fragmentation pathways would likely involve:

Loss of the isocyanate group (•NCO): A characteristic fragmentation for isocyanates, leading to a significant fragment ion.

Cleavage of the N-methyl group (•CH₃): A common fragmentation for N-methylated compounds.

Ring opening of the indoline (B122111) core: Complex rearrangements and fragmentations providing further structural information.

Analysis of these fragmentation patterns, based on general principles observed for amines, aromatic systems, and isocyanates, allows for the confirmation of the compound's connectivity. libretexts.orglibretexts.org

Table 1: Predicted HRMS Data for this compound

| Ion Type | Elemental Formula | Calculated Exact Mass (m/z) | Predicted Major Fragment Ions (m/z) | Likely Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 | 133.0757 | NCO |

| [M]⁺• | C₁₀H₁₀N₂O⁺• | 174.0788 | 159.0553 | CH₃ |

Advanced Nuclear Magnetic Resonance Techniques (e.g., 2D NMR, NOESY) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are required for an unambiguous structural assignment of this compound. ipb.pt

¹H NMR: Would show distinct signals for the N-methyl protons, the aliphatic protons on the five-membered ring of the indoline core, and the aromatic protons on the benzene (B151609) ring. The coupling patterns (splitting) of these signals would provide information about adjacent protons.

¹³C NMR: Would reveal the number of unique carbon environments, including the characteristic signal for the isocyanate carbon (N=C=O) in the range of 120-130 ppm, and separate signals for the aliphatic, aromatic, and N-methyl carbons.

2D COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically through two or three bonds). It would be used to map the connectivity of the protons within the indoline ring system. researchgate.net

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for all C-H groups. researchgate.net

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems. For instance, it would show correlations from the N-methyl protons to the adjacent carbon atoms in the indoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For this compound, NOESY could confirm the spatial proximity between the N-methyl group protons and adjacent protons on the indoline ring. youtube.comresearchgate.netyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| N-CH₃ | ~2.8 | ~35 | HMBC to C2, C7a |

| C2-H₂ | ~3.0 | ~30 | COSY to C3-H₂; HSQC to C2 |

| C3-H₂ | ~3.5 | ~55 | COSY to C2-H₂; HSQC to C3 |

| Aromatic-H | ~6.8 - 7.2 | ~110 - 150 | COSY between adjacent aromatic protons |

| N=C=O | - | ~125 | HMBC from aromatic protons |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. cardiff.ac.uk These techniques are complementary and are particularly useful for identifying the highly characteristic isocyanate group and for monitoring reactions involving this moiety.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. researchgate.net This distinct signal makes IR spectroscopy an excellent tool for real-time reaction monitoring. mt.comazom.com For example, in a reaction where the isocyanate is consumed (e.g., to form a urethane), the disappearance of this peak can be tracked over time to determine reaction kinetics and endpoint. youtube.com Other expected bands include C-H stretches for the methyl and indoline groups, and C=C stretching vibrations for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy also detects the vibrational modes of the molecule. horiba.com While the isocyanate stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce strong Raman signals, making it a useful technique for characterizing the core structure. nih.gov Since water is a weak Raman scatterer, this technique can be advantageous for monitoring reactions in aqueous media.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -N=C=O | Asymmetric Stretch | 2250 - 2285 | 2250 - 2285 | Very Strong (IR), Medium (Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 | Medium (IR), Strong (Raman) |

X-ray Diffraction for Definitive Solid-State Structure Elucidation

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal. researchgate.net

An X-ray crystal structure of this compound would yield highly accurate data on:

Bond lengths and angles: Providing experimental confirmation of the molecular geometry.

Conformation: Revealing the preferred spatial orientation of the indoline ring and the isocyanate substituent.

Intermolecular interactions: Identifying forces such as hydrogen bonds or π–π stacking that govern how the molecules pack together in the solid state. mdpi.com

Absolute stereochemistry: If the compound is chiral and crystallizes in a non-centrosymmetric space group.

While obtaining a suitable single crystal can be challenging, the resulting data is considered the "gold standard" for structural proof. eurjchem.com The crystallographic data, including unit cell dimensions and space group, would provide a unique identifier for this specific crystalline form of the compound. mdpi.com

Chromatographic Techniques Coupled with Spectrometry (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. nih.gov When coupled with a mass spectrometer, these methods provide both separation and identification of the components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Given the nature of this compound, it could potentially be analyzed by GC-MS. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. fortunejournals.comnih.gov The separated components then enter the mass spectrometer for identification. For reactive compounds like isocyanates, derivatization might be employed to improve stability and chromatographic behavior. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides another. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that is often preferred for less volatile or thermally sensitive compounds. mdpi.comuab.edu The compound is dissolved in a suitable solvent and separated on a column (e.g., reversed-phase C18). The composition of the mobile phase is typically varied in a gradient to elute compounds of different polarities. nih.gov The eluent from the LC column is directed into a mass spectrometer, commonly with an ESI source, for detection and identification. LC-MS is extremely sensitive and can be used to detect and quantify trace-level impurities. chromatographyonline.com

Translational Applications in Advanced Organic Synthesis

Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

The primary utility of 5-isocyanato-1-methylindoline in organic synthesis stems from the high electrophilicity of the isocyanate functional group (-N=C=O). This group readily reacts with a wide range of nucleophiles under mild conditions, making it an ideal handle for covalently linking the 1-methylindoline (B1632755) core to other molecules. This reactivity is fundamental to its role as a key intermediate in the assembly of complex structures, particularly in the synthesis of pharmaceutical agents and biologically active probes.

The reaction of this compound with primary or secondary amines yields substituted ureas, while its reaction with alcohols or phenols produces carbamates. Thiol nucleophiles can also react to form thiocarbamates. These linkages are common motifs in drug molecules, valued for their stability and hydrogen bonding capabilities. By employing this chemistry, synthetic chemists can efficiently introduce the indoline (B122111) moiety into a target molecule, leveraging the structural and electronic properties of the heterocyclic core.

Detailed research findings on the specific use of this compound are limited, but its utility can be inferred from the well-established reactivity of isocyanates. For example, in the development of kinase inhibitors or receptor antagonists, a common strategy involves linking a recognition element (pharmacophore) to a core scaffold via a stable linker, a role for which the urea (B33335) or carbamate (B1207046) linkage formed from an isocyanate is well-suited.

Below is a table summarizing the key reactions that underscore the role of this compound as a synthetic intermediate.

| Nucleophile | Functional Group | Resulting Linkage | Product Class |

| Primary/Secondary Amine | R-NH₂ / R₂NH | -NH-C(=O)-NH-R / -NH-C(=O)-NR₂ | Urea |

| Alcohol/Phenol | R-OH / Ar-OH | -NH-C(=O)-O-R / -NH-C(=O)-O-Ar | Carbamate |

| Thiol | R-SH | -NH-C(=O)-S-R | Thiocarbamate |

| Water | H₂O | -NH-C(=O)-OH → -NH₂ | Amine (after decarboxylation) |

This interactive table details the primary transformations of the isocyanate group.

Construction of Novel Heterocyclic Architectures through Isocyanate-Mediated Annulations

Beyond serving as a simple linking agent, the isocyanate group can participate directly in cyclization, or annulation, reactions to construct new heterocyclic rings fused to the indoline framework. Such strategies are powerful for generating novel, complex polycyclic systems with unique three-dimensional shapes, which are of high interest in drug discovery.

Isocyanate-mediated annulations typically involve reactions with substrates containing two nucleophilic sites (dinucleophiles). For example, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a new six-membered heterocyclic ring. While specific examples utilizing this compound are not prevalent in the literature, plausible synthetic routes can be proposed based on established isocyanate chemistry.

One potential strategy involves an intramolecular reaction. If a nucleophilic side chain were present at the N1-position (instead of the methyl group) or at the C7-position of the indoline ring, it could attack the isocyanate at C5 to forge a new macrocyclic or fused ring system. More commonly, an intermolecular reaction with a dinucleophile like an amino acid or a 1,2-aminoalcohol would proceed, where the initial urea or carbamate formation is followed by a second, ring-closing cyclization step. These reactions expand the accessible chemical space from a single indoline building block, creating structurally complex and diverse molecular architectures.

Strategies for Diversity-Oriented Synthesis (DOS) using Indoline Isocyanates

Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate libraries of structurally diverse small molecules, rather than focusing on a single target. nih.gov The goal is to efficiently populate chemical space with a wide range of molecular scaffolds to facilitate the discovery of new biologically active compounds. nih.govmdpi.com Molecules well-suited for DOS typically contain multiple functional groups that can be reacted in various ways to create different molecular skeletons.

This compound is an excellent candidate for a DOS strategy due to its distinct reactive sites. The synthetic approach can be designed around a "build/couple/pair" strategy: cam.ac.uk

Build: The 1-methylindoline core serves as the foundational building block.

Couple: The isocyanate group is used for the "coupling" phase, reacting with a diverse set of nucleophiles (e.g., amines, alcohols) to introduce appendage diversity. Each nucleophile can carry additional functional groups.

Pair: In a subsequent step, other positions on the indoline ring could be functionalized, or the functionality introduced in the coupling step could be used for further transformations, such as ring-closing reactions to generate skeletal diversity. cam.ac.uk

For instance, reacting this compound with a library of amino alcohols would generate a set of urea-alcohol intermediates. These intermediates could then undergo a variety of subsequent reactions, such as oxidation of the alcohol, esterification with diverse carboxylic acids, or cyclization reactions, thereby branching the synthetic pathway to create a library of compounds with high structural diversity. This approach enables the rapid assembly of compound libraries for screening in chemical genetics and drug discovery. mdpi.com

Potential in Advanced Materials Chemistry (e.g., specialized coatings, functional polymers)

The unique combination of a rigid heterocyclic core and a reactive isocyanate group makes this compound a promising monomer for the synthesis of advanced functional polymers and materials. Isocyanates are fundamental precursors in the production of polyurethanes, which are used in a vast array of applications, including foams, elastomers, and high-performance coatings. epa.govepa.gov

By incorporating this compound as a co-monomer in a polymerization reaction with polyols, novel polyurethanes can be synthesized. The indoline moiety, embedded within the polymer backbone, could impart unique properties:

Enhanced Thermal Stability: The rigid, aromatic-like structure of the indoline core can increase the glass transition temperature (Tg) and thermal stability of the resulting polymer compared to polyurethanes made solely from aliphatic monomers.

Modified Optical Properties: Indoline derivatives are known to possess interesting photophysical properties. Their incorporation into polymers could lead to materials with specific fluorescence, UV-absorption, or refractive index characteristics, useful for optical films or specialized coatings.

Improved Mechanical Strength: The rigidity of the indoline unit can enhance the stiffness and tensile strength of the polymer. researchgate.net

Functional Surfaces: The isocyanate can be used to graft the indoline moiety onto polymer surfaces through "click" reactions, for example, with surface thiol groups. rsc.org This allows for the precise modification of surface properties, such as hydrophobicity or biocompatibility.

The table below outlines potential applications in materials chemistry.

| Polymer Type | Method of Incorporation | Potential Property Enhancement | Example Application |

| Polyurethane | Co-monomer with diols/polyols | Increased thermal stability, altered refractive index | Heat-resistant coatings, optical lenses |

| Polyurea | Co-monomer with diamines | Enhanced rigidity and mechanical strength | High-strength composites, protective coatings |

| Surface-Grafted Polymer | Surface reaction via isocyanate | Tailored surface energy, introduction of specific binding sites | Functionalized membranes, biocompatible device coatings |

This interactive table highlights the potential of this compound in creating advanced materials.

The use of such specialty isocyanates allows for the fine-tuning of polymer properties, leading to the development of advanced materials for specialized applications in electronics, aerospace, and biomedical devices. industrialchemicals.gov.au

Future Research Trajectories and Broader Impact

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of 5-isocyanato-1-methylindoline and related derivatives will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. A primary focus will be the development of methodologies that avoid hazardous reagents, such as phosgene (B1210022), which is traditionally used in isocyanate synthesis. Phosgene-free routes are not only safer but also align with the growing demand for sustainable industrial practices.

Research in this area could explore several innovative approaches:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption in the synthesis of heterocyclic compounds like indolines. Microwave irradiation can promote rapid and efficient reactions, often under solvent-free conditions, which further enhances the eco-friendly nature of the synthesis.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes for the synthesis of indoline (B122111) derivatives. These include improved safety, better control over reaction parameters, and higher space-time yields. The use of heterogeneous catalysts in flow systems can also simplify product purification and catalyst recycling.

Biocatalysis: The use of enzymes to catalyze key synthetic steps could offer a highly selective and environmentally benign route to this compound. While still an emerging area for isocyanate synthesis, biocatalysis has shown promise in the formation of complex heterocyclic structures.

Alternative Reagents: The exploration of greener reagents and catalysts is a cornerstone of sustainable synthesis. For instance, the use of recyclable solid acid catalysts or the development of catalytic systems based on abundant and non-toxic metals could provide more sustainable alternatives to current methods.

The development of such sustainable synthetic routes will be crucial for the wider adoption and application of this compound in both academic and industrial settings.

Exploration of Bio-Inspired Reactivity and Catalysis

The indoline scaffold is a common motif in a vast array of natural products and biologically active molecules, often referred to as indoline alkaloids. nih.gov This prevalence in nature suggests that bio-inspired approaches could be a fruitful avenue for exploring the reactivity of this compound.

Future research could focus on:

Enzymatic Transformations: Investigating the potential of enzymes, such as oxidases and transferases, to selectively functionalize the indoline ring of this compound could lead to the synthesis of novel derivatives with unique biological activities. The development of artificial metalloenzymes could further expand the scope of these transformations.

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active sites of enzymes could provide a powerful tool for controlling the reactivity of both the indoline and isocyanate functionalities. This approach could enable highly selective transformations that are difficult to achieve with traditional chemical methods.

Natural Product Synthesis: The unique reactivity of this compound could be harnessed in the total synthesis of complex indoline-containing natural products. The isocyanate group can serve as a versatile handle for introducing new functional groups and building molecular complexity.

By drawing inspiration from nature's synthetic strategies, researchers can develop novel and efficient methods for the functionalization of this compound, leading to the discovery of new compounds with potentially valuable biological properties.

Rational Design of Indoline-Isocyanate Systems for Specific Chemical Transformations

The ability to rationally design molecules with specific reactivity and properties is a central goal of modern chemistry. In the context of this compound, computational modeling and a deep understanding of structure-activity relationships will be key to unlocking its full potential.

Key areas of focus for the rational design of indoline-isocyanate systems include: